Cas no 89599-20-2 (2-amino-N,N-dimethylpyrimidine-5-sulfonamide)

2-amino-N,N-dimethylpyrimidine-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-N,N-dimethylpyrimidine-5-sulfonamide
-
- MDL: MFCD16688497
- インチ: 1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9)
- InChIKey: ILNCCTXTXCJUFQ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC=C(S(N(C)C)(=O)=O)C=N1
2-amino-N,N-dimethylpyrimidine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318040-0.25g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
Enamine | EN300-318040-10.0g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
Enamine | EN300-318040-0.1g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95.0% | 0.1g |
$366.0 | 2025-03-19 | |
Enamine | EN300-318040-5.0g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
1PlusChem | 1P01BW8V-500mg |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95% | 500mg |
$1081.00 | 2024-04-20 | |
1PlusChem | 1P01BW8V-250mg |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95% | 250mg |
$710.00 | 2024-04-20 | |
A2B Chem LLC | AW33823-500mg |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95% | 500mg |
$903.00 | 2024-04-19 | |
Enamine | EN300-318040-2.5g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
Enamine | EN300-318040-10g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95% | 10g |
$4545.0 | 2023-09-05 | |
Enamine | EN300-318040-0.5g |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide |
89599-20-2 | 95.0% | 0.5g |
$824.0 | 2025-03-19 |
2-amino-N,N-dimethylpyrimidine-5-sulfonamide 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
2-amino-N,N-dimethylpyrimidine-5-sulfonamideに関する追加情報
Professional Introduction to 2-amino-N,N-dimethylpyrimidine-5-sulfonamide (CAS No. 89599-20-2)
2-amino-N,N-dimethylpyrimidine-5-sulfonamide, with the chemical identifier CAS No. 89599-20-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfonamide derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and therapeutic development.
The molecular structure of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide consists of a pyrimidine core, which is a fundamental motif in many biologically active molecules. The presence of both amino and sulfonamide functional groups enhances its reactivity and interaction with biological targets, making it a valuable scaffold for designing novel compounds.
In recent years, there has been a growing interest in sulfonamide derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can modulate various enzymatic and cellular processes, making them effective in treating a range of diseases. The incorporation of a dimethylamino group at the N position further enhances the compound's pharmacological properties, contributing to its potential as an antiviral, antibacterial, or anticancer agent.
One of the most compelling aspects of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide is its ability to serve as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes involved in metabolic pathways. For instance, recent studies have highlighted its role in the development of inhibitors for dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.
The synthesis of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for structural modifications to tailor its biological activity.
The pharmacological profile of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in terms of its efficacy against various pathogens and its ability to inhibit tumor growth. The compound's sulfonamide moiety interacts with target proteins through hydrogen bonding and hydrophobic interactions, leading to potent binding affinities.
In addition to its therapeutic potential, 2-amino-N,N-dimethylpyrimidine-5-sulfonamide has been explored for its role in drug delivery systems. Researchers have investigated its use as a carrier molecule for poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy. The sulfonamide group's ability to form stable complexes with other molecules makes it an ideal candidate for such applications.
The latest advancements in computational chemistry have further enhanced the understanding of 2-amino-N,N-dimethylpyrimidine-5-sulfonamide's interactions with biological targets. Molecular docking studies have provided insights into how the compound binds to enzymes and receptors, guiding the design of more potent derivatives. These computational approaches complement experimental data, offering a comprehensive view of the compound's pharmacological mechanisms.
The environmental impact of synthesizing and using 2-amino-N,N-dimethylpyrimidine-5-sulfonamide is also a critical consideration. Efforts have been made to develop green chemistry protocols that minimize waste and reduce energy consumption during production. These sustainable practices ensure that the compound can be produced efficiently while adhering to environmental regulations.
In conclusion, 2-amino-N,N-dimethylpyrimidine-5-sulfonamide (CAS No. 89599-20-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and therapeutic development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges.
89599-20-2 (2-amino-N,N-dimethylpyrimidine-5-sulfonamide) 関連製品
- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))
- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)
- 2287300-98-3(4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)
- 446269-97-2((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)
- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)
- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 161196-87-8(2-Bromo-4-hydroxy-5-methoxybenzonitrile)
- 1138-25-6(3-(dimethylamino)propanenitrile)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)




